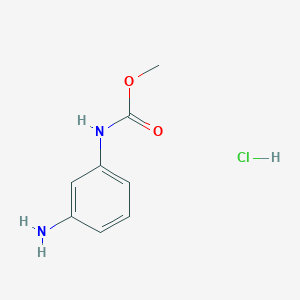
Methyl (3-aminophenyl)carbamate hydrochloride
Vue d'ensemble
Description
“Methyl (3-aminophenyl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.63814 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (-O-CO-NH-) and a methyl group attached to the nitrogen atom . The compound also includes a phenyl group (a ring of 6 carbon atoms) with an amino group (-NH2) attached at the 3rd position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.63814 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Metabolism and Biological Monitoring
Methyl (3-aminophenyl)carbamate hydrochloride is related to compounds such as phenmedipham, a herbicide used in agriculture. In a study, it was found that during metabolism in rats, phenmedipham is broken down into metabolites including methyl-N-(3-hydroxyphenyl)-carbamate and m-aminophenol, among others. These metabolites are excreted in urine and can be detected in workers exposed to phenmedipham, indicating the compound's metabolic breakdown and potential for biological monitoring (Schettgen, Weiss, & Angerer, 2001).
Kinetics and Degradation Studies
Studies on compounds closely related to this compound, such as Carzol or (E) 3-dimethylamino- methyleneaminophenyl-N-methylcarbamate hydrochloride, have focused on kinetic hydrolysis in aqueous media. These studies provide insights into the reactivity and degradation behavior of similar compounds in water, which is crucial for understanding environmental impact and breakdown mechanisms (Bakhti & Hamida, 2014).
Synthesis and Chemical Modification
Research has been conducted on the synthesis of various carbamate derivatives, including those related to this compound. These studies explore the formation of different carbamate structures, which can have implications for pharmaceuticals, agrochemicals, and material science. The synthesis process often involves reactions with other chemicals to produce new carbamate structures with potential applications in various fields (Velikorodov & Imasheva, 2008).
Studies on Oxidation and Hydrolysis
The oxidation and hydrolysis of similar carbamate compounds have been extensively studied. These processes are essential for understanding how these compounds behave in different environments and biological systems. For instance, the oxidation of the carbamate pesticide Aminocarb was studied, providing insights into how carbamate compounds undergo chemical changes (Von Nehring & Anderson, 1988).
Mécanisme D'action
Target of Action
Carbamates, a class of compounds to which methyl (3-aminophenyl)carbamate hydrochloride belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are generally known to interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation .
Biochemical Pathways
Carbamates can influence a variety of biochemical pathways depending on their specific targets .
Propriétés
IUPAC Name |
methyl N-(3-aminophenyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10-7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGSBKBNIZQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)




![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)

